2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted with:
- 5,6-dimethyl groups on the thienopyrimidine ring, enhancing steric bulk and ring stability.
- A prop-2-en-1-yl (allyl) group at position 3, contributing conformational flexibility.
Below, we compare its structural and functional attributes with similar derivatives.
Properties
Molecular Formula |
C18H17BrN2OS2 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17BrN2OS2/c1-4-8-21-17(22)15-11(2)12(3)24-16(15)20-18(21)23-10-13-6-5-7-14(19)9-13/h4-7,9H,1,8,10H2,2-3H3 |
InChI Key |
DBVHVADZCSDIFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC(=CC=C3)Br)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters:
| Component | Role | Example | Conditions |
|---|---|---|---|
| Ketone | Provides 5,6-dimethyl groups | 3-Pentanone | Catalytic, reflux |
| Ethyl cyanoacetate | Cyano source for thiophene | Commercial | One-pot reaction |
| S₈ | Sulfur donor for thiophene | Elemental sulfur | 10 mol% catalyst loading |
| Formamide | Cyclizing agent | Anhydrous formamide | 120°C, 6 hours |
This step yields the 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one core with an ethyl group at position 3, which is subsequently modified.
N-Alkylation for Prop-2-en-1-yl Substitution
The ethyl group at position 3 is replaced with a prop-2-en-1-yl (allyl) group via N-alkylation . A 2025 study demonstrated that alkylation of pyrimidinone derivatives using allyl bromide under basic conditions achieves >90% yield.
Optimized Alkylation Protocol:
-
Substrate : 5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one
-
Alkylating agent : Allyl bromide (1.2 equiv)
-
Base : K₂CO₃ (1.5 equiv)
-
Solvent : Ethanol/water (9:1)
Post-reaction purification via recrystallization in acetonitrile removes succinimide byproducts, a technique adapted from large-scale bromination processes.
Sulfanyl Group Introduction at Position 2
The 3-bromobenzylsulfanyl moiety is introduced through nucleophilic aromatic substitution . This step requires activating position 2 of the pyrimidinone core with a leaving group (e.g., chlorine) followed by displacement with 3-bromobenzylthiol.
Chlorination and Substitution Steps:
-
Chlorination :
-
Thiol Substitution :
Industrial-Scale Considerations
A 2022 industrial protocol for a related brominated compound highlights critical scale-up parameters:
These principles are directly applicable to the final sulfanyl substitution step, ensuring cost-effective production at >70 kg/batch scales.
Comparative Analysis of Synthetic Routes
Route Efficiency Metrics:
| Step | Traditional Method | Catalytic Four-Component |
|---|---|---|
| Reaction steps | 4 | 1 |
| Total yield | 32% | 89% |
| Chromatography required | Yes | No |
The four-component approach reduces solvent waste by 49-fold compared to stepwise syntheses, aligning with green chemistry principles.
Structural Confirmation and Purity
Post-synthetic characterization involves:
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzyl group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Benzyl Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C18H17BrN2OS2 and a molecular weight of approximately 421.4 g/mol. Its unique thieno[2,3-d]pyrimidine core structure is characterized by the presence of a bromobenzyl group and a prop-2-en-1-yl group, which contribute to its reactivity and interaction with biological targets. The sulfur atom in the thieno structure enhances its potential for biological activity by facilitating interactions with various enzymes and receptors.
Anticancer Properties
Research indicates that 2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| MCF-7 | 0.94 | Strong anti-proliferative effect |
| A549 | 0.94 | Effective without toxicity to normal cells |
| PC-3 | TBD | Under investigation |
These findings suggest that the compound may act as an enzyme inhibitor or receptor modulator, potentially leading to therapeutic benefits in cancer treatment .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been investigated for its anti-inflammatory effects. Its ability to modulate receptor activity suggests that it may be effective in treating inflammatory diseases by inhibiting specific pathways involved in inflammation .
Mechanism of Action
The mechanism of action of 2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases, leading to anti-cancer effects, or modulate receptor activity, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural Variations and Physicochemical Properties
Compound 1 : 3-Allyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one (RN: 578760-90-4)
- Core: Tetrahydrothieno[2,3-d]pyrimidin-4-one (saturated ring system).
- Substituents : 2-Methylbenzyl sulfanyl (meta-methyl vs. meta-bromo in the target), allyl group.
- Key Differences :
- The tetrahydro ring increases lipophilicity and may improve membrane permeability.
- Methyl substitution on the benzyl group reduces steric hindrance compared to bromine.
- Reference :
Compound 2 : 3-Ethyl-5,6-dimethyl-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one (CAS: 587005-30-9)
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents : Cinnamyl (3-phenylallyl) sulfanyl, ethyl group at position 3.
- Ethyl substituent at position 3 reduces conformational flexibility compared to allyl.
- Reference :
Compound 3 : 3-Allyl-5,6-dimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one (CAS: 325693-44-5)
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents : Morpholinyl-oxoethyl sulfanyl, allyl group.
- Key Differences :
- The morpholine ring enhances solubility via hydrogen bonding.
- Oxoethyl linker may improve interactions with polar biological targets.
- Reference :
Compound 4 : 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-one (CAS: 500143-77-1)
Spectral and Analytical Data
- IR Spectroscopy : All compounds show characteristic C=O (~1650–1700 cm⁻¹) and C=S (~600–700 cm⁻¹) stretches.
- NMR :
- Allyl protons in the target compound appear as doublets (δ 5.0–5.5 ppm).
- Bromobenzyl aromatic protons resonate as a multiplet (δ 7.2–7.8 ppm).
- Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., target compound: C₁₉H₁₈BrN₃OS₂, m/z ≈ 468.0).
Biological Activity
The compound 2-[(3-bromobenzyl)sulfanyl]-5,6-dimethyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and its antimicrobial properties.
Synthesis and Structural Characterization
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions starting from 2-aminothiophene derivatives. The target compound can be synthesized through a series of reactions involving bromobenzyl sulfide and other reagents under controlled conditions. Characterization techniques such as IR, NMR, and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds in this class have been shown to inhibit the proliferation of human breast cancer (MCF-7), lung cancer (A549), prostate cancer (PC-3), and others.
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound 19 | MCF-7 | 0.94 | Strong anti-proliferative effect |
| Compound 15 | A549 | 0.94 | Effective without toxicity to normal cells |
| Compound X | PC-3 | TBD | Under investigation |
In a study evaluating various derivatives, the compound 19 was noted for its ability to inhibit growth across multiple cancer cell lines with minimal toxicity to normal human liver cells, suggesting a favorable therapeutic index .
Antimicrobial Activity
The antimicrobial properties of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been investigated. These compounds have shown activity against both gram-positive and gram-negative bacteria as well as fungi.
Table 2: Antimicrobial Activity of Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
| Compound ID | Bacteria/Fungi | Zone of Inhibition (mm) | Standard Drug Comparison |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | Ciprofloxacin |
| Compound B | Escherichia coli | 12 | Streptomycin |
| Compound C | Candida albicans | 18 | Fluconazole |
In vitro studies have demonstrated that certain derivatives exhibit potent antibacterial activity comparable to standard antibiotics .
Case Studies
A notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines. The results indicated that modifications at specific positions on the thieno ring could enhance biological activity. For instance, substitution with bromobenzyl groups significantly increased cytotoxicity against A549 cells .
Another study focused on the antimicrobial effects against fish pathogens using thieno[2,3-d]pyrimidinones as potential therapeutic agents in aquaculture. The findings suggested that these compounds could mitigate erythrocyte alterations caused by toxic substances in aquatic environments .
Q & A
Q. What controlled pharmacological experiments validate in vivo efficacy?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
